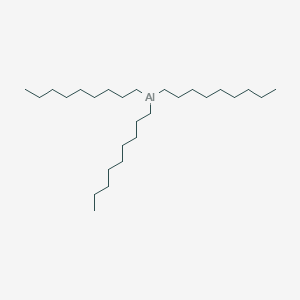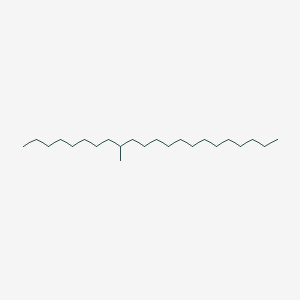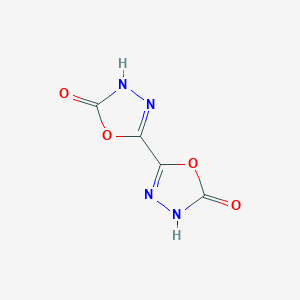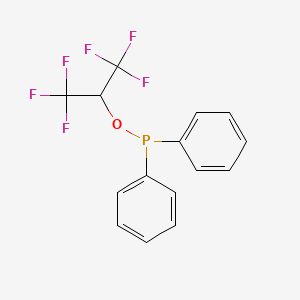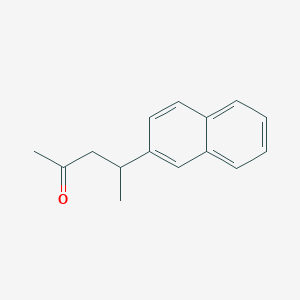![molecular formula C17H22ClN3O4 B14645933 N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide CAS No. 53941-81-4](/img/structure/B14645933.png)
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide is a synthetic compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The benzyloxycarbonyl group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide typically involves the protection of the amine group using benzyl chloroformate. The reaction is carried out in the presence of a mild base at room temperature . The general reaction scheme is as follows:
Protection of the amine group: The amine group is reacted with benzyl chloroformate in the presence of a mild base to form the benzyloxycarbonyl-protected amine.
Coupling with 3-chloro-L-alanine: The protected amine is then coupled with 3-chloro-L-alanine using standard peptide coupling reagents.
Formation of the final product: The final step involves the coupling of the intermediate with N-methyl-L-proline to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors helps to streamline the process and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The chloro group in the 3-chloro-L-alanyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include deprotected amines, oxidized or reduced derivatives, and substituted analogs.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide involves the protection of amine groups during chemical synthesis. The benzyloxycarbonyl group reduces the nucleophilicity of the amine, preventing unwanted side reactions. This allows for selective reactions at other functional groups in the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Benzyloxycarbonyloxy)succinimide: Used for the carboxybenzyl protection of amines.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase and used in peptide synthesis.
N-Benzyloxycarbonylglycine: Used in dipeptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide is unique due to its specific combination of functional groups, which allows for selective reactions and protection during synthesis. Its chloro group and prolinamide moiety provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
53941-81-4 |
|---|---|
Molekularformel |
C17H22ClN3O4 |
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
benzyl N-[(2R)-3-chloro-1-[(2S)-2-(methylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H22ClN3O4/c1-19-15(22)14-8-5-9-21(14)16(23)13(10-18)20-17(24)25-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,19,22)(H,20,24)/t13-,14-/m0/s1 |
InChI-Schlüssel |
KLQICQYPQIRCHA-KBPBESRZSA-N |
Isomerische SMILES |
CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCl)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CNC(=O)C1CCCN1C(=O)C(CCl)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


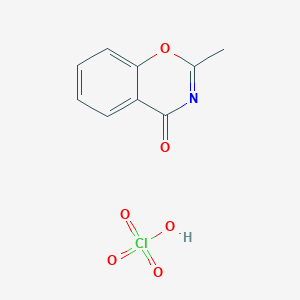
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
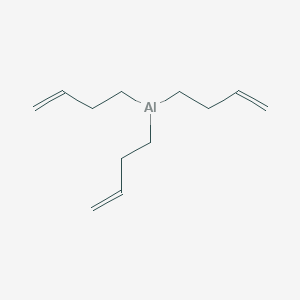
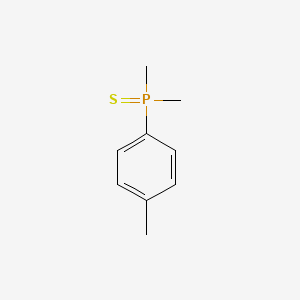
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
